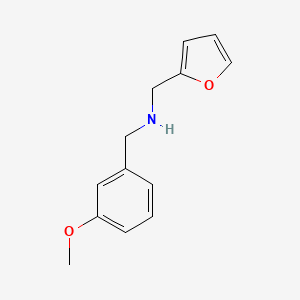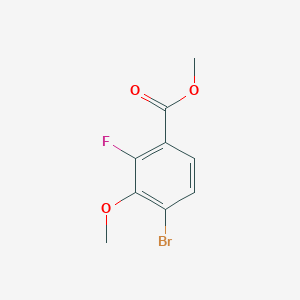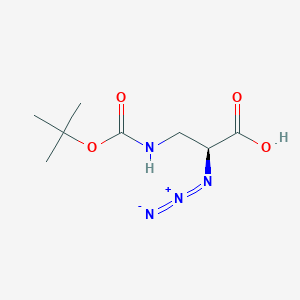![molecular formula C11H18N2O2 B2435852 [(2R,3S)-2-(1-éthyl-1H-pyrazol-5-yl)oxan-3-yl]méthanol CAS No. 1969287-74-8](/img/structure/B2435852.png)
[(2R,3S)-2-(1-éthyl-1H-pyrazol-5-yl)oxan-3-yl]méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol is a chiral compound featuring a pyrazole ring attached to an oxane (tetrahydropyran) ring, with a hydroxymethyl group at the 3-position
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Utilized in asymmetric synthesis due to its chiral centers.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Biological Activity: Studied for antimicrobial and anti-inflammatory properties.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of various diseases due to its bioactive properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Catalysis: Employed as a ligand in catalytic reactions to improve selectivity and efficiency.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-ethyl-1H-pyrazole and 3-hydroxyoxane.
Reaction Steps:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Chemistry: Enhancing reaction efficiency and safety.
Catalyst Optimization: Using more efficient catalysts to improve yield and reduce reaction time.
Purification Techniques: Employing advanced purification methods like chromatography and crystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions, such as the reduction of the pyrazole ring using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form chlorides, which can further react with nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO₄ under mild conditions.
Reduction: Hydrogen gas with Pd/C or NaBH₄ for selective reductions.
Substitution: SOCl₂, PBr₃, or other halogenating agents under anhydrous conditions.
Major Products
Oxidation: Formation of the corresponding aldehyde or ketone.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated derivatives, which can be further functionalized.
Mécanisme D'action
The mechanism by which [(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the oxane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanol: Similar structure but with a methyl group instead of an ethyl group.
[(2R,3S)-2-(1-phenyl-1H-pyrazol-5-yl)oxan-3-yl]methanol: Contains a phenyl group, which may alter its biological activity and chemical reactivity.
Uniqueness
[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol is unique due to its specific chiral centers and the presence of both a pyrazole and oxane ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-2-13-10(5-6-12-13)11-9(8-14)4-3-7-15-11/h5-6,9,11,14H,2-4,7-8H2,1H3/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGRBOCBSTUAKK-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2C(CCCO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)[C@H]2[C@@H](CCCO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2435769.png)



![1-(3,4-difluorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2435776.png)


![propan-2-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2435780.png)

![3-(2,4-dimethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2435782.png)
![4-Amino-2-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]pyrimidine-5-carbonitrile](/img/structure/B2435784.png)
![3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2435785.png)


